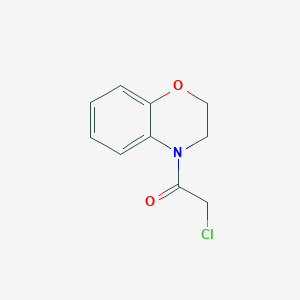

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXJXQYTQBUEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544873 | |

| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22178-82-1 | |

| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IR spectrum of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

An In-Depth Technical Guide to the Infrared Spectrum of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present a detailed, predictive interpretation. We will deconstruct the molecule into its constituent functional groups, assign expected vibrational frequencies, and provide a robust experimental framework for acquiring and validating the spectrum. This guide is designed to empower researchers in drug development and materials science to confidently identify and characterize this and similar N-acylated benzoxazine derivatives.

Introduction: The Structural Significance of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a chloroacetyl group at the N4 position introduces a reactive electrophilic site, making 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine a valuable intermediate for covalent inhibitor design and further functionalization.

Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for confirming the successful synthesis and structural integrity of such molecules. By probing the vibrational frequencies of covalent bonds, an IR spectrum provides a unique molecular "fingerprint," allowing for the unambiguous identification of key functional groups. The causality behind using IR spectroscopy rests on its ability to confirm the successful N-acylation and the preservation of the core benzoxazine structure.

Below is the chemical structure of the target compound.

Caption: Chemical Structure of the Target Analyte.

Predictive Analysis of Key Vibrational Modes

The can be logically dissected by examining its primary functional components: the N-chloroacetyl group, the core benzoxazine ring system, and the associated aliphatic and aromatic C-H bonds.

The Amide Carbonyl (Amide I Band)

The most prominent and diagnostic peak in the spectrum will be the C=O stretching vibration of the tertiary amide, known as the Amide I band. For typical tertiary amides, this band appears in the 1630-1690 cm⁻¹ region[1]. However, the presence of an electron-withdrawing chlorine atom on the α-carbon has a significant electronic effect. This inductive effect shortens and stiffens the C=O bond, shifting its stretching frequency to a higher wavenumber[2].

-

Predicted Frequency: A strong, sharp absorption is expected in the range of 1680-1710 cm⁻¹ . This is a critical peak for confirming the presence of the chloroacetyl group attached to the nitrogen. Studies on related molecules like benzeneacetamide show that solvent interactions can also influence this peak's exact position[3].

The Benzoxazine Ring System

The benzoxazine ring itself contributes several characteristic absorptions that confirm its integrity.

-

Aryl-Alkyl Ether (C-O-C) Stretching: The ether linkage within the oxazine ring gives rise to two distinct stretching vibrations: an asymmetric and a symmetric mode. These are foundational for identifying the benzoxazine core.

-

Aromatic C=C Stretching: The benzene ring will produce a series of medium-intensity, sharp absorptions from in-ring carbon-carbon stretching. These typically appear in pairs[5].

-

Oxazine Ring Signature: A characteristic absorption confirming the fusion of the benzene and oxazine rings is often observed in the fingerprint region, around 920-950 cm⁻¹ [4].

C-H Vibrations

The molecule contains both sp²-hybridized carbons (aromatic ring) and sp³-hybridized carbons (dihydro-oxazine ring and acetyl group). Their C-H stretching frequencies appear in distinct regions.

-

Aromatic C-H Stretch: Weak to medium sharp peaks are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium to strong absorptions from the -CH₂- groups in the oxazine ring and the acetyl moiety will appear just below 3000 cm⁻¹.

The Carbon-Chlorine (C-Cl) Bond

The C-Cl stretch is often challenging to assign with certainty as it is typically weak and falls within the congested "fingerprint region" (below 1500 cm⁻¹) where many other bending vibrations occur[9].

-

Predicted Frequency: A weak to medium intensity band is expected in the range of 550-850 cm⁻¹ [6][10][11]. While not always a primary diagnostic peak due to potential overlaps, its presence would be consistent with the proposed structure.

Summary of Predicted IR Absorptions

The expected vibrational frequencies for 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine are summarized in the table below for easy reference.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3010-3100 | C-H Stretch | Aromatic (sp² C-H) | Weak to Medium |

| 2850-2980 | C-H Stretch (Asymmetric & Symmetric) | Aliphatic (-CH₂-) | Medium to Strong |

| 1680-1710 | C=O Stretch (Amide I) | Tertiary Amide (α-chloro) | Strong, Sharp |

| 1585-1610 | C=C Stretch | Aromatic Ring | Medium |

| 1450-1500 | C=C Stretch | Aromatic Ring | Medium |

| 1350-1450 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) | Medium |

| 1225-1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Oxazine) | Strong |

| 1020-1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether (Oxazine) | Medium to Strong |

| 920-950 | Ring Mode | Benzene-Oxazine Fusion | Medium |

| 550-850 | C-Cl Stretch | Chloroalkane | Weak to Medium |

Experimental Protocol: A Self-Validating Workflow

To obtain a high-quality, trustworthy IR spectrum of the title compound, which is expected to be a solid at room temperature, either the Attenuated Total Reflectance (ATR) or the Potassium Bromide (KBr) pellet method is recommended. ATR is often preferred for its speed and minimal sample preparation.

Methodology: ATR-FTIR Spectroscopy

The principle of ATR-FTIR is that an infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal[12][13]. This makes it an ideal surface-sensitive technique that requires no sample dilution.

Caption: Workflow for ATR-FTIR analysis.

Step-by-Step Protocol:

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Acquisition: Record a background spectrum of the clean, empty crystal. This is a critical self-validating step; the background spectrum should be a flat line, free of atmospheric CO₂ and H₂O absorptions, ensuring that these do not contaminate the sample spectrum.

-

Sample Application: Place a small amount of the solid 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine powder directly onto the center of the ATR crystal. Ensure the sample covers the crystal surface completely[14].

-

Pressure Application: Lower the instrument's press arm or anvil and apply consistent pressure to force the solid sample into intimate contact with the crystal surface. Good contact is essential for a high-quality spectrum[14][15].

-

Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, raise the anvil, remove the sample, and clean the crystal surface thoroughly as described in Step 1.

Alternative Methodology: KBr Pellet Technique

This classic transmission method involves intimately mixing the sample with dry, spectroscopy-grade potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet[16].

Step-by-Step Protocol:

-

Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The KBr must be scrupulously dry to avoid a broad O-H absorption from water obscuring the spectrum[17].

-

Pellet Pressing: Transfer the fine powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent disc[18][19].

-

Analysis: Place the KBr pellet into the spectrometer's sample holder and acquire the spectrum using transmission mode. A background spectrum of the empty sample compartment should be run first.

Conclusion

The infrared spectrum of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is characterized by several key diagnostic features. The most definitive absorption is the high-frequency Amide I (C=O) band around 1680-1710 cm⁻¹, indicative of the α-chloro substitution. This, combined with the strong asymmetric C-O-C stretch near 1230 cm⁻¹ and the presence of both aromatic and aliphatic C-H stretches, provides a robust method for structural confirmation. By following the detailed experimental protocols outlined, researchers can confidently generate and interpret the FTIR spectrum, ensuring the identity and purity of this important chemical intermediate.

References

-

FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved January 26, 2026, from [Link]

-

FTIR spectrum of the benzoxazine monomer. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Infrared spectra of aromatic rings. (n.d.). Retrieved January 26, 2026, from [Link]

-

FT-IR spectra of benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 26, 2026, from [Link]

-

The features of IR spectrum. (n.d.). Retrieved January 26, 2026, from [Link]

-

IR Absorption Table. (n.d.). Michigan State University. Retrieved January 26, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved January 26, 2026, from [Link]

-

IR spectra of benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

KBr Pellet Preparation for FTIR Analysis. (2020). YouTube. Retrieved January 26, 2026, from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved January 26, 2026, from [Link]

-

N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved January 26, 2026, from [Link]

-

PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. (2005). Middle East Technical University. Retrieved January 26, 2026, from [Link]

-

Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (n.d.). IJSAR. Retrieved January 26, 2026, from [Link]

-

Chloroacetamide | ClCH2CONH2. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 26, 2026, from [Link]

-

Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. (2022). ACS Applied Polymer Materials. Retrieved January 26, 2026, from [Link]

-

Design and Synthesis of Bio-Based High-Performance Trioxazine Benzoxazine Resin via Natural Renewable Resources. (n.d.). CONICET. Retrieved January 26, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 26, 2026, from [Link]

-

What Are The Key Steps For Making Kbr Pellets? (n.d.). Kintek Press. Retrieved January 26, 2026, from [Link]

-

FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. (2023). Spectroscopy Online. Retrieved January 26, 2026, from [Link]

-

FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). MDPI. Retrieved January 26, 2026, from [Link]

-

Symmetric and asymmetric stretching. (2014). Khan Academy. Retrieved January 26, 2026, from [Link]

-

IR: alkyl halides. (n.d.). University of Colorado Boulder. Retrieved January 26, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved January 26, 2026, from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved January 26, 2026, from [Link]

-

Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Chloroacetamide. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). University of Tennessee at Martin. Retrieved January 26, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved January 26, 2026, from [Link]

-

(PDF) FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2024). Retrieved January 26, 2026, from [Link]

-

o-Chloroacetanilide. (n.d.). NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

Sources

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. mt.com [mt.com]

- 13. utm.mx [utm.mx]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. shimadzu.com [shimadzu.com]

- 17. kinteksolution.com [kinteksolution.com]

- 18. m.youtube.com [m.youtube.com]

- 19. pelletpressdiesets.com [pelletpressdiesets.com]

An In-depth Technical Guide to the Crystal Structure of N-acylated 3,4-dihydro-2H-1,4-benzoxazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-acylated 3,4-dihydro-2H-1,4-benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. When this core is N-acylated, the resulting derivatives exhibit a diverse range of pharmacological properties, including but not limited to, neuroprotective, anti-inflammatory, and anticancer activities. The nature of the N-acyl substituent plays a pivotal role in modulating the biological activity, physicochemical properties, and ultimately, the therapeutic potential of these molecules. A thorough understanding of the three-dimensional structure of these compounds at the atomic level is paramount for rational drug design and development. Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise solid-state conformation and intermolecular interactions that govern the crystal packing of these derivatives. This guide provides a comprehensive overview of the crystal structure of N-acylated 3,4-dihydro-2H-1,4-benzoxazines, detailing their synthesis, conformational analysis, and the subtle interplay of intermolecular forces that dictate their solid-state architecture.

Conformational Landscape of the N-acylated 3,4-dihydro-2H-1,4-benzoxazine Core

The crystal structure of N-acylated 3,4-dihydro-2H-1,4-benzoxazines reveals a fascinating interplay of conformational flexibility and rigidity. The core benzoxazine ring system typically adopts a non-planar conformation, most commonly a half-chair or a twist-boat conformation. This puckering of the oxazine ring is a consequence of the sp3-hybridized carbon and nitrogen atoms. The degree of puckering and the specific conformation adopted can be influenced by the nature of the N-acyl substituent and the presence of other substituents on the benzoxazine ring.

The orientation of the N-acyl group relative to the benzoxazine core is another critical structural feature. The amide bond introduces a degree of planarity, and its rotational barrier can lead to different rotamers. The interplay between the steric bulk of the acyl group and potential intramolecular interactions, such as hydrogen bonding, dictates the preferred orientation in the crystal lattice.

The Influence of the N-Acyl Substituent on Crystal Packing

The choice of the N-acyl group has a profound impact on the crystal packing of 3,4-dihydro-2H-1,4-benzoxazines. The size, shape, and electronic properties of the acyl substituent dictate the types of intermolecular interactions that can form, which in turn govern the overall crystal architecture. These interactions are crucial as they influence key solid-state properties such as solubility, stability, and bioavailability.

Common intermolecular interactions observed in the crystal structures of N-acylated benzoxazines include:

-

Hydrogen Bonding: While the tertiary amide nitrogen of the N-acyl group is not a hydrogen bond donor, the carbonyl oxygen is a potent hydrogen bond acceptor. In the absence of other strong hydrogen bond donors within the molecule, C-H···O interactions are frequently observed. If the acyl substituent or the benzoxazine ring contains hydrogen bond donors (e.g., hydroxyl or amino groups), these will dominate the packing arrangement.

-

π-π Stacking: The aromatic benzene ring of the benzoxazine core and any aromatic moieties in the N-acyl substituent can participate in π-π stacking interactions. These interactions, characterized by face-to-face or offset arrangements of the aromatic rings, contribute significantly to the cohesive energy of the crystal.

-

van der Waals Forces: These non-specific attractive forces are ubiquitous and play a crucial role in the overall packing efficiency. The shape and size of the entire molecule, including the N-acyl group, determine the effectiveness of these interactions.

The interplay of these forces can lead to the formation of different crystalline polymorphs for the same compound, each with distinct physical properties.

Comparative Crystallographic Analysis

To illustrate the structural diversity within this class of compounds, the following table summarizes the crystallographic data for a selection of N-acylated 3,4-dihydro-2H-1,4-benzoxazine derivatives.

| Compound | N-Acyl Group | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 1 | Dichloroacetyl | Monoclinic | P2₁/c | C-H···O | [1] |

| 2 | Dichloroacetyl (3-methyl-6-chloro substituted) | Monoclinic | P2₁/c | C-H···O, C-H···Cl | [1] |

| 3 | Dichloroacetyl (3-phenyl substituted) | Monoclinic | P2₁/c | C-H···O, π-π stacking | [2] |

This table is a representative sample and will be expanded as more crystallographic data for N-acetyl and N-benzoyl derivatives becomes publicly available.

Experimental Workflow: From Synthesis to Structure Determination

The elucidation of the crystal structure of an N-acylated 3,4-dihydro-2H-1,4-benzoxazine is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminates in the collection and analysis of X-ray diffraction data.

Caption: Experimental workflow for determining the crystal structure of N-acylated 3,4-dihydro-2H-1,4-benzoxazines.

Detailed Experimental Protocol: Synthesis and Crystallization of N-acetyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol describes a representative synthesis of N-acetyl-3,4-dihydro-2H-1,4-benzoxazine, a fundamental member of this class of compounds.

Materials:

-

3,4-dihydro-2H-1,4-benzoxazine

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add triethylamine (1.2 equivalents) to the stirred solution, followed by the dropwise addition of acetyl chloride (1.1 equivalents). The triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine. The aqueous washes remove excess reagents and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure N-acetyl-3,4-dihydro-2H-1,4-benzoxazine.

-

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethyl acetate/hexane. The choice of solvent is critical and often requires screening of several options. The slow evaporation allows for the ordered arrangement of molecules into a crystal lattice.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a small organic molecule using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα), a goniometer, and a detector (e.g., CCD or CMOS).[3]

Procedure:

-

Crystal Selection and Mounting: Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects.[4] Mount the crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or cryoprotectant oil.[4]

-

Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with the detector recording the diffraction pattern at each step.[3]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The intensities of the individual reflections are integrated to create a reflection file.

-

Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors, which allows for the generation of an initial electron density map.[4]

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

-

Validation and Analysis: The final refined structure is validated to ensure its quality and chemical reasonableness. The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are then analyzed to understand the molecular conformation and crystal packing.

Key Molecular Features and Intermolecular Interactions

The following diagram illustrates the key molecular features of an N-acylated 3,4-dihydro-2H-1,4-benzoxazine and the common intermolecular interactions that stabilize its crystal structure.

Caption: Common intermolecular interactions in the crystal packing of N-acylated 3,4-dihydro-2H-1,4-benzoxazines.

Conclusion and Future Perspectives

The crystal structure of N-acylated 3,4-dihydro-2H-1,4-benzoxazines provides invaluable insights into their solid-state conformation and the intermolecular interactions that govern their crystal packing. This knowledge is fundamental for understanding their physicochemical properties and for the rational design of new derivatives with improved therapeutic profiles. The interplay between the conformation of the benzoxazine core and the nature of the N-acyl substituent highlights the importance of a holistic approach to drug design that considers not only the molecule's interaction with its biological target but also its solid-state properties. Future work in this area will likely focus on the synthesis and crystallographic analysis of a wider range of derivatives to establish more comprehensive structure-property relationships. Furthermore, computational methods, in conjunction with experimental data, will play an increasingly important role in predicting the crystal structures and properties of novel N-acylated 3,4-dihydro-2H-1,4-benzoxazines, thereby accelerating the drug discovery and development process.

References

-

Fu, Y., Qu, L.-H., Zhang, S.-S., Ye, F., Zhao, L.-X., Gao, S., & Xing, Z.-Y. (2012). Simple and efficient synthesis of novel N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines. Heterocyclic Communications, 18(3), 143–146. [Link]

-

Sharaf El-Din, H. A., & El-Gamal, S. M. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. Retrieved January 26, 2026, from [Link]

-

Bashir, M. A., Ahmed, M. N., Gil, D. M., Frontera, A., Sun, J., Liu, Y., ... & Barba-Bon, A. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1301, 137286. [Link]

-

Wattanathana, W., Hanlumyuang, Y., Wannapaiboon, S., Chansaenpak, K., Pinyou, P., Nanok, T., & Kanjanaboos, P. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 568. [Link]

-

Li, Y., Li, Q., & Li, Z. (2014). Synthesis and Crystal Structure of 4-Dichloroacetyl-3-phenyl-3,4-dihyro-2H-1,4-benzoxazine. Asian Journal of Chemistry, 26(11), 3325–3327. [Link]

-

PubChem. (n.d.). (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid. Retrieved January 26, 2026, from [Link]

-

Mal, A., Wani, I. A., Goswami, G., & Ghorai, M. K. (2018). Enantiospecific and Diastereoselective Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines via Lewis Acid-Catalyzed S N 2-Type Ring Opening of Activated Aziridines with 2-Halophenols Followed by Copper(I)-Catalyzed Intramolecular C–N Cyclization. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

-

Florence, A. J., & Shankland, N. (2022). From powders to single crystals: A crystallographer's toolbox for small-molecule structure determination. Molecular Pharmaceutics, 19(6), 1776–1791. [Link]

-

Oreate. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]

-

Li, Y., et al. (2015). Synthesis and Crystal Structure of N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine. Chinese Journal of Applied Chemistry, 32(7), 813-817. [Link]

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. Retrieved January 26, 2026, from [Link]

-

Al-Majid, A. M., et al. (2023). Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1141–1146. [Link]

-

Shtukenberg, A. G., et al. (2021). Effect of [n]-Helicene Length on Crystal Packing. Crystal Growth & Design, 21(7), 4106–4117. [Link]

-

David, W. I. F., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 6), 728–743. [Link]

-

Katritzky, A. R., et al. (2006). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Arkivoc, 2006(5), 147–164. [Link]

-

Zamani, L., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. RSC Advances, 12(10), 5985–5995. [Link]

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved January 26, 2026, from [Link]

-

Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

The Chloroacetyl Group as a Versatile Electrophilic Handle in Benzoxazine Chemistry: An In-depth Technical Guide

Introduction: Unlocking New Frontiers in Benzoxazine Functionalization

Benzoxazines are a remarkable class of thermosetting phenolic resins, prized for their near-zero volumetric shrinkage during polymerization, excellent thermal stability, low water absorption, and high char yield.[1][2] The versatility of benzoxazine chemistry is further enhanced by the ability to introduce a wide array of functional groups into the monomer structure, allowing for the tailoring of polymer properties to specific applications.[3][4][5] Among the various functionalities, the chloroacetyl group stands out as a powerful and versatile electrophilic handle for post-synthesis modification of benzoxazine monomers and polymers. This guide provides a comprehensive exploration of the electrophilic reactivity of the chloroacetyl group within the benzoxazine framework, offering researchers, scientists, and drug development professionals a detailed understanding of its potential and practical application.

The chloroacetyl group, an α-halocarbonyl moiety, is a potent electrophile due to the electron-withdrawing nature of both the carbonyl group and the adjacent chlorine atom. This electronic arrangement renders the α-carbon highly susceptible to nucleophilic attack, providing a reliable pathway for the introduction of diverse functionalities through nucleophilic substitution reactions. This reactivity opens up a vast landscape for the design of novel benzoxazine-based materials with tailored properties for applications ranging from advanced composites and coatings to drug delivery systems and biomaterials.[6]

This technical guide will delve into the synthesis of chloroacetyl-functionalized benzoxazines, the mechanistic principles governing their electrophilic reactivity, detailed experimental protocols for their reaction with various nucleophiles, and methods for the characterization of the resulting products.

Synthesis of Chloroacetyl-Functionalized Benzoxazines: A Foundational Step

The introduction of a chloroacetyl group onto a benzoxazine monomer can be achieved through several synthetic strategies. The most common approach involves the use of a precursor molecule bearing a reactive site, such as a primary amine or a phenolic hydroxyl group, which can be subsequently acylated with chloroacetyl chloride or a related reagent.

A general and widely applicable method for the synthesis of benzoxazine monomers is the Mannich condensation of a phenol, a primary amine, and formaldehyde.[3][7] To incorporate a chloroacetyl group, one can either start with a pre-functionalized phenol or amine, or functionalize the benzoxazine monomer after its formation. The latter approach is often preferred to avoid potential side reactions during the benzoxazine ring formation.

Representative Synthetic Protocol: N-Chloroacetylation of a Pre-formed Benzoxazine

This protocol describes a general method for the N-chloroacetylation of a benzoxazine monomer containing a secondary amine, which is a common structural motif in many benzoxazine systems.

Materials:

-

Benzoxazine monomer with a secondary amine functionality

-

Chloroacetyl chloride

-

Triethylamine (Et3N) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoxazine monomer (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified N-chloroacetyl benzoxazine by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

The Electrophilic Reactivity of the Chloroacetyl Group in Benzoxazines: A Mechanistic Overview

The chloroacetyl group's reactivity is dominated by the electrophilic character of the α-carbon, making it an excellent substrate for SN2 reactions with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the α-carbon, leading to the displacement of the chloride ion as a good leaving group.

Figure 1: General SN2 mechanism for nucleophilic substitution on a chloroacetyl group.

The electronic nature of the benzoxazine scaffold can influence the reactivity of the chloroacetyl group. Electron-donating groups on the benzoxazine ring may slightly decrease the electrophilicity of the α-carbon, while electron-withdrawing groups can enhance it.[8] However, the inherent reactivity of the α-halocarbonyl system generally ensures that these reactions proceed efficiently under mild conditions.

Reaction with Amine Nucleophiles

Primary and secondary amines readily react with chloroacetyl-functionalized benzoxazines to form the corresponding aminoacetyl derivatives.[4] This reaction is a cornerstone for introducing a wide range of functionalities, including those with biological activity or polymerizable groups.

Figure 2: Workflow for the amination of chloroacetyl benzoxazines.

Reaction with Thiol Nucleophiles

Thiols are excellent nucleophiles and react efficiently with chloroacetyl groups to form thioether linkages.[4] This reaction is particularly useful for bioconjugation and the development of self-healing materials. The reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion.

Reaction with Other Nucleophiles

A variety of other nucleophiles can be employed to functionalize chloroacetyl benzoxazines, including:

-

Azides: To introduce an azido group, which can then be used in "click" chemistry reactions.

-

Carboxylates: To form ester linkages.

-

Phenoxides: To form ether linkages.

The choice of nucleophile is dictated by the desired final functionality of the benzoxazine monomer or polymer.

Experimental Protocols for Nucleophilic Substitution on Chloroacetyl Benzoxazines

The following protocols are provided as general guidelines and may require optimization based on the specific substrates and nucleophiles used.

Protocol 1: Amination of a Chloroacetyl Benzoxazine

This protocol is a self-validating system, where the progress of the reaction can be monitored by TLC, and the final product can be unequivocally characterized by standard spectroscopic methods.

Materials:

-

N-Chloroacetyl benzoxazine (1.0 equivalent)

-

Amine nucleophile (1.2 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

-

TLC supplies

Procedure:

-

Reaction Setup: To a solution of N-chloroacetyl benzoxazine in anhydrous DMF, add the amine nucleophile and potassium carbonate.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50-60 °C) to accelerate the rate if necessary.[4]

-

Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the aminoacetyl benzoxazine derivative by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Thiolation of a Chloroacetyl Benzoxazine

Materials:

-

N-Chloroacetyl benzoxazine (1.0 equivalent)

-

Thiol nucleophile (1.2 equivalents)

-

Sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) or another suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

-

TLC supplies

Procedure:

-

Thiolate Formation: In a separate flask under an inert atmosphere, suspend NaH in anhydrous THF and cool to 0 °C. Slowly add a solution of the thiol in anhydrous THF. Stir for 30 minutes at 0 °C to generate the sodium thiolate.

-

Reaction Setup: In another flask under an inert atmosphere, dissolve the N-chloroacetyl benzoxazine in anhydrous THF.

-

Nucleophilic Attack: Slowly add the freshly prepared sodium thiolate solution to the solution of the chloroacetyl benzoxazine at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the product by column chromatography.

-

Characterization: Characterize the thioether-functionalized benzoxazine by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Characterization of Functionalized Benzoxazines

The successful functionalization of chloroacetyl benzoxazines can be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations for Successful Nucleophilic Substitution |

| ¹H NMR | Disappearance of the singlet corresponding to the -CH₂Cl protons (typically around 4.0-4.5 ppm) and the appearance of new signals corresponding to the protons of the newly introduced functional group. |

| ¹³C NMR | Disappearance of the signal for the -CH₂Cl carbon (typically around 40-45 ppm) and the appearance of a new signal for the -CH₂-Nu carbon at a different chemical shift. |

| FT-IR | The C-Cl stretching vibration (typically around 650-800 cm⁻¹) may be difficult to observe, but the appearance of new characteristic bands from the introduced nucleophile (e.g., N-H stretching for amines, S-H stretching is absent for thiols) can be indicative of a successful reaction. The carbonyl (C=O) stretch of the acetyl group will remain. |

| Mass Spectrometry | The molecular ion peak in the mass spectrum will correspond to the expected molecular weight of the functionalized product. |

Applications and Future Outlook

The ability to readily functionalize benzoxazines via the chloroacetyl group opens up a myriad of possibilities for the development of advanced materials.

-

Drug Delivery: Benzoxazine-based nanoparticles functionalized with targeting ligands or therapeutic agents can be designed for controlled drug release. The biocompatibility of some polybenzoxazines makes them attractive candidates for such applications.

-

Advanced Composites: The introduction of reactive groups can enhance the interfacial adhesion between the polybenzoxazine matrix and reinforcing fibers, leading to composites with improved mechanical properties.

-

Smart Coatings: Functional groups that respond to external stimuli (e.g., pH, light, temperature) can be incorporated to create "smart" coatings with self-healing or sensing capabilities.

-

Biomaterials: The attachment of bioactive molecules, such as peptides or carbohydrates, can be used to create biocompatible and bioactive surfaces for tissue engineering and medical implants.

The continued exploration of the electrophilic reactivity of the chloroacetyl group in benzoxazines will undoubtedly lead to the development of novel and innovative materials with a wide range of applications. The synthetic versatility and reliability of this chemical handle make it a powerful tool in the arsenal of chemists and material scientists working in this exciting field.

References

-

Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [Link]

-

A study on the co-reaction of benzoxazine and triazine through a triazine-containing benzoxazine. RSC Advances. [Link]

-

Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]

-

A Highly Reactive Benzoxazine Monomer, 1-(2-Hydroxyethyl)-1,3-Benzoxazine: Activation of Benzoxazine by Neighboring Group Participation of Hydroxyl Group. ResearchGate. [Link]

- Process for preparing benzoxazines.

-

Higher functionality benzoxazine monomers. ResearchGate. [Link]

- Functionalized benzoxazines, polymers and copolymers thereof.

-

A Highly Reactive Benzoxazine Monomer, 1-(2-Hydroxyethyl)-1,3-Benzoxazine: Activation of Benzoxazine by Neighboring Group Participation of Hydroxyl Group. ACS Publications. [Link]

-

N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. National Institutes of Health. [Link]

-

Design and Synthesis of Thermally Curable Polymers with Benzoxazine Functionalities. Wiley Online Library. [Link]

-

Synthesis of novel tri-benzoxazine and effect of phenolic nucleophiles on its ring-opening polymerization. ResearchGate. [Link]

-

Primary Amine-Functional Benzoxazine Monomers and Their Use for Amide-Containing Monomeric Benzoxazines. ResearchGate. [Link]

- Methods for preparing benzoxazines using aqueous solvent.

-

11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Chemistry LibreTexts. [Link]

-

Mechanistic Pathways for the Polymerization of Methylol-Functional Benzoxazine Monomers. ACS Publications. [Link]

- Development of low viscosity benzoxazine resins.

-

Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. PubMed Central. [Link]

- Method for producing benzoxazine resin.

-

Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. National Institutes of Health. [Link]

-

Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. ScienceDirect. [Link]

-

Benzoxazine Copolymers with Mono- and Difunctional Epoxy Active Diluents with Enhanced Tackiness and Reduced Viscosity. MDPI. [Link]

-

Protocol for synthesis of di- and tri-substituted s-triazine derivatives. National Institutes of Health. [Link]

-

Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. MDPI. [Link]

-

20.2 Nucleophilic Acyl Substitution. YouTube. [Link]

-

Synthesis and curing behavior of a benzoxazine based on phenolphthalein and its high performance polymer. ResearchGate. [Link]

-

Understanding the curing behaviors and properties of phthalonitrile containing benzoxazine with a new type of aniline curing agent. ResearchGate. [Link]

-

Triazine-functionalized covalent benzoxazine framework for direct synthesis of N-doped microporous carbon. RSC Publishing. [Link]

Sources

- 1. Benzoxazine Copolymers with Mono- and Difunctional Epoxy Active Diluents with Enhanced Tackiness and Reduced Viscosity | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2004101509A2 - Functionalized benzoxazines, polymers and copolymers thereof - Google Patents [patents.google.com]

- 6. web.itu.edu.tr [web.itu.edu.tr]

- 7. cpsm.kpi.ua [cpsm.kpi.ua]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine as a Versatile Electrophilic Scaffold for Kinase Inhibitor Synthesis

Introduction: The Benzoxazine Scaffold and the Power of Covalent Inhibition

In the landscape of modern medicinal chemistry, the 3,4-dihydro-2H-1,4-benzoxazine nucleus stands out as a "privileged scaffold."[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated to interact with a multitude of biological targets. Compounds bearing this moiety have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This has led to its incorporation into numerous drug discovery programs, particularly in the pursuit of novel kinase inhibitors.[5][6]

Protein kinases, being central regulators of cellular signaling, are prime targets for therapeutic intervention, especially in oncology. While traditional kinase inhibitors form reversible, non-covalent bonds with their targets, there is a renewed and growing interest in targeted covalent inhibitors (TCIs).[7][8] TCIs possess a reactive electrophilic group, or "warhead," that forms a stable, covalent bond with a nucleophilic amino acid residue (typically cysteine) within the kinase's active site.[8][9] This covalent linkage can lead to enhanced potency, prolonged duration of action, and improved selectivity.[7][10]

This application note details the utility of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine , a key synthetic intermediate that marries the desirable pharmacological properties of the benzoxazine scaffold with the strategic advantages of a covalent warhead. The N-chloroacetyl group is a well-established and moderately reactive electrophile, ideal for targeting cysteine residues in kinase active sites.[9][11][12] We will explore the chemical logic behind its use and provide a detailed, representative protocol for its application in the synthesis of a potential kinase inhibitor.

The Strategic Advantage of 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

The power of this reagent lies in the synergistic combination of its two core components:

-

The 3,4-dihydro-2H-1,4-benzoxazine Scaffold : This portion of the molecule serves as the "affinity component."[7] It is designed to fit into the ATP-binding pocket of a target kinase, establishing key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that orient the molecule for the subsequent covalent reaction. The benzoxazine ring system is synthetically tractable, allowing for substitution at various positions to fine-tune binding affinity and selectivity for the target kinase.[3][13][14]

-

The N-Chloroacetyl "Warhead" : This is the reactive part of the molecule. The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbonyl carbon electrophilic.[11][15] This allows it to undergo a nucleophilic substitution reaction with a suitably positioned cysteine residue in the kinase's active site, forming a stable thioether bond.[9] This covalent modification effectively and often irreversibly inactivates the enzyme.[9][10] The reactivity of the chloroacetyl group is sufficiently tuned to be selective for the target, minimizing off-target reactions.[9]

The overall synthetic strategy is therefore a logical and powerful approach to creating potent and selective covalent kinase inhibitors.

Caption: Logical design of a covalent inhibitor using the title reagent.

Representative Protocol: Synthesis of a Kinase Inhibitor Intermediate

This protocol describes a representative synthesis of a potential kinase inhibitor intermediate via a nucleophilic aromatic substitution (SNAr) reaction. Here, we couple 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine with 4-amino-2-(methylthio)pyrimidine, a common heterocyclic core found in many kinase inhibitors.

Caption: Experimental workflow for the synthesis of the target intermediate.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Amount | Supplier |

| 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine | 211.65 | 1.0 | 2.12 g | In-house/Commercial |

| 4-Amino-2-(methylthio)pyrimidine | 141.19 | 1.1 | 1.55 g | Commercial |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.76 g | Commercial |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 50 mL | Commercial |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine (2.12 g, 10.0 mmol), 4-amino-2-(methylthio)pyrimidine (1.55 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Causality Note: Potassium carbonate is a mild inorganic base used to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are preferred to prevent hydrolysis of the chloroacetyl group.

-

-

Solvent Addition: Add 50 mL of anhydrous DMF to the flask.

-

Causality Note: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

-

Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir the mixture vigorously.

-

Causality Note: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. 80 °C is a typical temperature for such alkylations.

-

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-3 hours until the starting benzoxazine derivative is consumed (typically 12-18 hours).

-

Self-Validation: Regular monitoring is crucial to prevent the formation of side products from prolonged heating and to determine the optimal reaction endpoint.

-

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 250 mL of ice-cold water while stirring. A precipitate should form.

-

Causality Note: The product is typically insoluble in water, while DMF and the inorganic salts are soluble. This step allows for the precipitation and initial purification of the desired compound.

-

-

Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.

-

Purification: Wash the collected solid sequentially with deionized water (3 x 50 mL) and diethyl ether (2 x 30 mL) to remove any residual DMF, unreacted starting materials, and other impurities.

-

Causality Note: The water wash removes inorganic salts and DMF. The ether wash removes non-polar impurities. The desired product should have low solubility in both.

-

-

Drying: Dry the purified solid under high vacuum to a constant weight.

Expected Results

| Parameter | Expected Value |

| Product Name | 2-((2-(Methylthio)pyrimidin-4-yl)amino)-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-85% |

| Purity (by LC-MS) | >95% |

| Characterization | ¹H NMR, ¹³C NMR, HRMS |

Conclusion and Future Directions

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine is a highly valuable and versatile building block for the synthesis of targeted covalent kinase inhibitors. Its straightforward reactivity, combined with the favorable properties of the benzoxazine scaffold, offers a robust platform for drug discovery. The protocol provided herein demonstrates a reliable method for its incorporation into a kinase inhibitor-like scaffold. Further optimization of the reaction conditions and exploration of different nucleophilic partners will undoubtedly expand the utility of this reagent in developing next-generation kinase inhibitors for a variety of therapeutic indications.[16][17]

References

- Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines.MDPI.

- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.

- Design, Synthesis and Characterization of Covalent KDM5 Inhibitors.ChemRxiv.

- Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases.Journal of the Korean Chemical Society.

- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.Taylor & Francis Online.

- 3,4-Dihydro-2H-1,4-benzoxazine Derivatives Combining Thrombin Inhibitory and Glycoprotein IIb/IIIa Receptor Antagonistic Activity as a Novel Class of Antithrombotic Compounds with Dual Function.

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.

- REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS.Semantic Scholar.

- Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.PubMed.

- Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.PubMed.

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.Taylor & Francis Online.

- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.Organic Chemistry Portal.

- Novel potassium channel activators. III.

- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.PubMed Central.

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.

- Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.

- Targeted Covalent Inhibitor Synthesis.YouTube.

- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.

- Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT).RSC Publishing.

- Advances in reversible covalent kinase inhibitors.

- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors.MDPI.

- A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression.PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 14. Novel potassium channel activators. III. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification at the 2 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-(Substituted)-3,4-dihydro-2H-1,4-benzoxazine Derivatives for Structure-Activity Relationship (SAR) Studies: An Application Note

Introduction: The Privileged Scaffold of 1,4-Benzoxazine in Medicinal Chemistry

The 3,4-dihydro-2H-1,4-benzoxazine core is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. Compounds incorporating this moiety exhibit a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. The nitrogen atom at the 4-position serves as a critical handle for chemical modification, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to modern drug discovery. By introducing a diverse range of substituents at this position, researchers can probe the interactions of these molecules with their biological targets, leading to the optimization of potency, selectivity, and pharmacokinetic profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a library of 4-(substituted)-3,4-dihydro-2H-1,4-benzoxazine derivatives. We will delve into the detailed protocols for the synthesis of the core scaffold, followed by robust methods for its N-alkylation and N-arylation. Furthermore, we will present a case study on the SAR of 4-aryl derivatives as potential anticancer agents, complete with experimental data and mechanistic insights.

Synthetic Strategies: A Modular Approach to Diversity

A modular synthetic strategy is paramount for generating a diverse library of compounds for SAR studies. This approach involves the initial synthesis of a common intermediate, the 3,4-dihydro-2H-1,4-benzoxazine core, which is then elaborated with various substituents at the 4-position. This section outlines the key synthetic transformations, providing detailed, field-proven protocols.

Part 1: Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine Core

The unsubstituted 3,4-dihydro-2H-1,4-benzoxazine scaffold is a crucial starting material. A reliable and scalable synthesis involves the reaction of 2-aminophenol with 1,2-dibromoethane in the presence of a base.

Caption: Synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core.

Materials:

-

2-Aminophenol

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2-aminophenol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1,2-dibromoethane (1.2 eq.) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3,4-dihydro-2H-1,4-benzoxazine.

Causality of Experimental Choices:

-

Potassium carbonate acts as a base to deprotonate both the phenolic hydroxyl and the amino groups of 2-aminophenol, facilitating nucleophilic attack on the electrophilic carbons of 1,2-dibromoethane. An excess is used to ensure complete reaction.

-

Acetone is a suitable solvent that is relatively inert under these conditions and has a convenient boiling point for reflux.

-

Refluxing provides the necessary activation energy for the double nucleophilic substitution reaction to proceed at a reasonable rate.

Part 2: N-Substitution of the Benzoxazine Core

With the core scaffold in hand, the next step is to introduce diversity at the 4-position. We will focus on two key transformations: N-alkylation and N-arylation.

A straightforward method for introducing alkyl groups is through a nucleophilic substitution reaction with an appropriate alkyl halide. The secondary amine of the benzoxazine core acts as the nucleophile.

Caption: General scheme for N-alkylation of the benzoxazine core.

Materials:

-

3,4-dihydro-2H-1,4-benzoxazine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard workup and purification reagents as in Protocol 1

Procedure:

-

To a solution of 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq.) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 1.5 eq.).

-

Add the corresponding alkyl halide (1.1 eq.) to the mixture.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide, for 4-12 hours. Monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-alkyl-3,4-dihydro-2H-1,4-benzoxazine.

Mechanistic Insight:

The reaction proceeds via a classical SN2 mechanism. The base deprotonates the nitrogen of the benzoxazine, increasing its nucleophilicity. This activated amine then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-N bond. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile.

For the introduction of aryl and heteroaryl substituents, the Buchwald-Hartwig amination is a powerful and versatile method.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Chloroacetylation of Benzoxazines

Welcome to the technical support center for the N-chloroacetylation of benzoxazines. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we synthesize established chemical principles with practical, field-tested insights to help you navigate the nuances of this important synthetic transformation. Our goal is to provide not just protocols, but a deeper understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The "Why" Behind N-Chloroacetylation of Benzoxazines

The N-chloroacetylation of benzoxazines is a critical reaction for installing a reactive handle onto the benzoxazine core. The resulting N-(chloroacetyl)benzoxazine is a versatile intermediate.[1][2] The chloroacetyl group provides a valuable site for subsequent nucleophilic substitution, enabling the synthesis of more complex molecules with applications ranging from novel pharmaceuticals to advanced polymer materials.[1][2] However, optimizing this reaction requires careful consideration of substrate reactivity, reagent choice, and reaction conditions to avoid common pitfalls like low yields and side product formation.

Reaction Fundamentals: Mechanism and Key Parameters

The N-chloroacetylation of a benzoxazine is a nucleophilic acyl substitution reaction. The nitrogen atom of the benzoxazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent (typically chloroacetyl chloride).[3] The reaction is generally facilitated by a base, which serves two primary purposes: to neutralize the hydrochloric acid (HCl) byproduct and, in some cases, to deprotonate the nitrogen atom, increasing its nucleophilicity.[3][4]

Key parameters that influence the success of the reaction include:

-

Choice of Acylating Agent: Chloroacetyl chloride is highly reactive and cost-effective, making it a common choice.[1][2] Chloroacetic anhydride is an alternative that can sometimes offer better selectivity and milder reaction conditions.[5]

-

Base Selection: The choice of base is critical. It must be strong enough to scavenge the generated HCl but should ideally be non-nucleophilic to avoid competing reactions with the chloroacetyl chloride.

-

Solvent: The solvent must dissolve the benzoxazine substrate and be inert to the reaction conditions. Anhydrous solvents are crucial to prevent hydrolysis of the highly reactive acylating agent.[3]

-

Temperature: Due to the high reactivity of chloroacetyl chloride, these reactions are often initiated at low temperatures (e.g., 0 °C or below) to control the reaction rate and minimize side product formation.[6]

Frequently Asked Questions (FAQs)

Q1: Chloroacetyl chloride vs. chloroacetic anhydride: Which should I use?

A1: Chloroacetyl chloride is more reactive and often leads to faster reaction times.[6] However, its high reactivity can also lead to side reactions if not properly controlled. Chloroacetic anhydride is less reactive and may require heating, but it can be advantageous for sensitive substrates where a milder approach is needed. The byproduct of using the anhydride is chloroacetic acid, which is less corrosive than HCl. For most standard benzoxazines, chloroacetyl chloride is a robust and economical starting point.

Q2: What is the best base for my N-chloroacetylation?

A2: The choice of base depends on the reactivity of your benzoxazine and the solvent used.

-

Tertiary Amines (e.g., Triethylamine (TEA), Pyridine): These are common choices as they are effective HCl scavengers.[4][6] TEA is often preferred as it is a stronger, non-nucleophilic base. Pyridine can also be used and may offer solubility benefits.[4][7]

-

Strong, Non-Nucleophilic Bases (e.g., DBU): For less reactive benzoxazines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary to enhance the nucleophilicity of the nitrogen.[1]

-

Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These can be used in some solvent systems (like acetone or acetonitrile) but are generally less common for this transformation due to solubility issues. They are often used in aqueous systems.[4][5]

-

Neutral HCl Scavengers (e.g., Propylene Oxide): In cases where a base might cause side reactions, a neutral scavenger like propylene oxide can be employed to trap the HCl.[4][7]

Q3: My benzoxazine is poorly soluble. What solvent should I use?

A3: Good solubility of the starting material is crucial for a successful reaction.[3]

-

Aprotic Polar Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are excellent first choices as they are generally good at dissolving organic molecules and are inert.[1][6]

-

More Polar Solvents: For particularly insoluble substrates, dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used, but be aware that these are more difficult to remove during workup.

-

Green Chemistry Approaches: Recent studies have shown success with aqueous systems, such as a phosphate buffer, which can offer high yields and easy product isolation, often by simple filtration.[1][8] This is particularly useful if your benzoxazine has some water solubility.

Q4: How can I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method.[6] Spot the reaction mixture alongside your starting benzoxazine. The product, being an amide, will typically have a different polarity (often lower Rf) than the starting amine. A stain (like potassium permanganate or iodine) can be used for visualization if the compounds are not UV-active. For more quantitative analysis, techniques like ¹H NMR or LC-MS can be used on aliquots taken from the reaction.[9]

Detailed Experimental Protocol: N-Chloroacetylation of a Model Benzoxazine

This protocol provides a general procedure. Molar equivalents and reaction times may need to be optimized for your specific benzoxazine substrate.

Materials:

-

Benzoxazine Substrate (1.0 eq)

-

Chloroacetyl Chloride (1.1 - 1.2 eq)

-

Triethylamine (TEA) (1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stir bar

-

Argon or Nitrogen supply

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the benzoxazine substrate (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of chloroacetyl chloride into chloroacetic acid, a common side product that will not acylate your substrate.[3]

-

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 - 1.5 eq) dropwise while stirring.

-

Rationale: Starting the reaction at a low temperature helps to control the initial exothermic reaction when the highly reactive chloroacetyl chloride is added, minimizing the formation of side products.[6]

-

-

Addition of Acylating Agent: While maintaining the temperature at 0 °C, add chloroacetyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution over 15-20 minutes. A precipitate (triethylammonium chloride) will likely form.

-

Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent localized high concentrations of the acylating agent.[1]

-

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Workup: a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.[1][2]

Visualizing the Workflow

Caption: General workflow for the N-chloroacetylation of benzoxazines.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides systematic solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |